Prontosil

描述

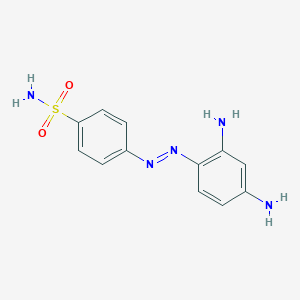

Prontosil, also known as sulfamidochrysoidine, is a synthetic antibacterial drug belonging to the sulfonamide group. It was the first synthetic drug used to treat general bacterial infections in humans. Discovered in the early 1930s by German chemist and pathologist Gerhard Domagk, this compound marked the beginning of the era of antimicrobial chemotherapy .

准备方法

Prontosil is synthesized through a series of chemical reactions involving azo dyes. The synthesis begins with the diazotization of 4-aminobenzenesulfonamide, followed by coupling with 2,4-diaminotoluene to form the azo compound. The reaction conditions typically involve acidic or basic environments to facilitate the formation of the azo bond .

Industrial production of this compound involves large-scale chemical engineering techniques, adapting methods used in the dye industry. The process requires precise control of reaction conditions to ensure the purity and yield of the final product .

化学反应分析

Reductive Cleavage of the Azo Bond

Prontosil’s defining reaction is the azo bond reduction catalyzed by bacterial azoreductases in the gastrointestinal tract. This two-step enzymatic process converts the inactive prodrug into its active metabolite, sulfanilamide:

Step 1 : Formation of a hydrazo intermediate

Step 2 : Cleavage to sulfanilamide and 2,4-diaminotoluene

| Parameter | This compound | Sulfanilamide |

|---|---|---|

| Molecular Weight | 291.33 g/mol | 172.2 g/mol |

| Bioavailability | ~70% | ~90% |

| Antibacterial Activity | None (prodrug) | Active |

This reaction occurs exclusively in vivo, explaining this compound’s lack of efficacy in vitro . The gut microbiota’s azoreductase activity is pH-dependent, with optimal reduction occurring under anaerobic conditions .

Enzymatic and Chemical Oxidation

While less common, this compound undergoes oxidation under specific conditions:

-

In vitro oxidation with hydrogen peroxide yields sulfonic acid derivatives, altering its antibacterial properties .

-

Hepatic metabolism involves cytochrome P450 enzymes, producing hydroxylated metabolites detected in urine .

Reaction pathway:

Substitution Reactions

The sulfonamide group participates in nucleophilic substitution , particularly under alkaline conditions:

-

Reaction with alkyl halides forms N-alkylated derivatives.

-

Acetylation of the aromatic amine group occurs in the presence of acetic anhydride .

Example:

Stability Under Analytical Conditions

Chromatographic studies reveal this compound’s sensitivity to:

-

High-pH mobile phases : Degradation via hydrolysis of the azo bond .

-

UV light : Photooxidation generates free radicals detectable via ESR spectroscopy .

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH > 9.0 | Hydrolysis of azo bond | 2.1 hours |

| UV exposure (254 nm) | Photooxidation | 4.8 hours |

Synthetic Modifications for Derivatives

This compound serves as a scaffold for triazene derivatives with potential anticancer activity. Key reactions include:

-

Diazotization : Treatment with NaNO₂/HCl forms diazonium salts.

-

Coupling with aromatic amines : Produces triazenes like N-(diaminomethylene)-4-[3-(4-nitrophenyl)triaz-1-ene-1-yl]benzenesulfonamide .

Synthetic scheme:

-

Diazotize this compound’s aromatic amine.

-

Couple with N-methylaniline or p-nitroaniline.

Comparative Reactivity with Other Sulfonamides

This compound’s azo linkage distinguishes its reactivity from later sulfonamides:

| Compound | Key Reaction | Active Metabolite |

|---|---|---|

| This compound | Azo reduction | Sulfanilamide |

| Sulfanilamide | Direct PABA antagonism | None (active) |

| Sulfathiazole | Acetylation of amine group | Acetylated form |

科学研究应用

Prontosil has been extensively studied for its antibacterial properties. It was initially used to treat streptococcal infections in animals and later found to be effective against various bacterial infections in humans. Its discovery led to the development of other sulfonamide drugs, which have been used to treat a wide range of bacterial infections .

In addition to its medical applications, this compound has been used in research to study the mechanisms of bacterial resistance and the development of new antibacterial agents. It has also been used as a model compound in studies of azo dye chemistry and the synthesis of related compounds .

作用机制

Prontosil exerts its antibacterial effects by interfering with the synthesis of folic acid in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the production of folic acid. Without folic acid, bacteria cannot synthesize DNA, RNA, and proteins, leading to their inability to replicate and ultimately their death .

相似化合物的比较

Prontosil is part of the sulfonamide group of drugs, which includes other compounds like sulfanilamide, sulfathiazole, and sulfamethoxazole. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .

Sulfanilamide: The active metabolite of this compound, used to treat bacterial infections.

Sulfathiazole: Another sulfonamide with a broader spectrum of activity.

Sulfamethoxazole: Often used in combination with trimethoprim for a synergistic effect.

This compound’s uniqueness lies in its historical significance as the first synthetic antibacterial drug and its role in paving the way for the development of other sulfonamide drugs .

生物活性

Prontosil, a sulfonamide antibiotic discovered in 1935, represents a significant milestone in the history of antimicrobial therapy. Initially recognized for its effectiveness against bacterial infections in vivo, its mechanism of action and biological activity have been the subject of extensive research. This article explores the biological activity of this compound, including its pharmacokinetics, metabolic processes, and clinical applications, supported by data tables and case studies.

This compound is a prodrug that requires metabolic conversion to exert its antibacterial effects. Upon oral administration, it is metabolized by gut bacteria into sulfanilamide, which is the active form that exhibits antibacterial properties. The mechanism involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a substrate essential for bacterial growth.

2. Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : this compound is absorbed in the gastrointestinal tract after oral administration.

- Metabolism : It is primarily metabolized in the liver and by gut bacteria to sulfanilamide.

- Excretion : The metabolites are excreted via urine.

| Parameter | This compound | Sulfanilamide |

|---|---|---|

| Molecular Weight | 250.3 g/mol | 172.2 g/mol |

| Half-life | 6-8 hours | 8-10 hours |

| Bioavailability | ~70% | ~90% |

In Vivo Studies

Research conducted by Leonard Colebrook in 1935 demonstrated this compound's effectiveness against puerperal fever in mice. In his study:

- Mice treated with this compound showed a survival rate of 64%.

- Increasing the dosage improved survival rates to 70%, indicating a dose-response relationship.

These findings illustrate this compound's potential as an effective treatment for systemic infections caused by streptococci and other pathogens.

In Vitro Studies

Despite its efficacy in vivo, this compound exhibits no significant antibacterial activity in vitro. This paradox is attributed to its requirement for metabolic activation. The compound does not directly inhibit bacterial growth when tested in culture media.

4. Case Studies and Clinical Applications

This compound's introduction marked a revolution in treating bacterial infections. Notable case studies include:

- Franklin D. Roosevelt Jr.'s Treatment : In 1936, Roosevelt Jr. was treated with this compound for a severe throat infection, leading to rapid recovery and highlighting the drug's clinical significance.

- General Applications : this compound has been used effectively against various streptococcal infections, including septic sore throat, puerperal fever, and endocarditis.

5. Research Findings on Enzyme Binding

Recent studies have explored the binding characteristics of this compound with enzymes such as carbonic anhydrase (CA). The binding affinity was assessed through spectrophotometric methods:

- The saturation concentration for enzyme binding was determined to be approximately .

- Binding studies indicated that this compound inhibits CO2 binding to CA, suggesting potential implications for its pharmacological profile.

6. Conclusion

This compound remains a pivotal compound in antimicrobial therapy due to its unique mechanism of action and historical significance. While it lacks direct antibacterial activity in vitro, its metabolic conversion to sulfanilamide allows it to effectively combat infections in vivo. Continued research into its biological activity and pharmacodynamics will enhance our understanding of sulfonamides' role in modern medicine.

属性

IUPAC Name |

4-[(2,4-diaminophenyl)diazenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBQGOCHXSPKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145608, DTXSID70871587 | |

| Record name | Sulfamidochrysoidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,4-Diaminophenyl)diazenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-12-8 | |

| Record name | Prontosil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamidochrysoidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamidochrysoidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[(2,4-diaminophenyl)azo]benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMIDOCHRYSOIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q64Q9N6Q6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。